Bienvenue dans la boutique en ligne BenchChem!

Plazomicin

Carbapenem-Resistant Enterobacteriaceae Minimum Inhibitory Concentration KPC-producing Klebsiella pneumoniae

Plazomicin is the ONLY aminoglycoside engineered to evade AME-mediated resistance, maintaining potency against ESBL/CRE where gentamicin and amikacin fail. Clinically proven 11.6% superior composite cure vs meropenem and 17.8% absolute mortality reduction vs colistin. Essential for susceptibility panels: 71.7% of CRKP isolates susceptible vs ~45% for gentamicin. Procure to identify viable therapy in critically ill patients.

Molecular Formula C25H48N6O10
Molecular Weight 592.7 g/mol
CAS No. 1154757-24-0
Cat. No. B589178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlazomicin
CAS1154757-24-0
SynonymsO-2-Amino-2,3,4,6-tetradeoxy-6-[(2-hydroxyethyl)amino]-α-D-glycero-hex-4-enopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine;  ACHN 490; 
Molecular FormulaC25H48N6O10
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O
InChIInChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1
InChIKeyIYDYFVUFSPQPPV-PEXOCOHZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plazomicin (CAS 1154757-24-0): A Next-Generation Aminoglycoside for Multi-Drug Resistant Gram-Negative Infections


Plazomicin (Zemdri®) is a semi-synthetic, parenteral aminoglycoside antibiotic derived from sisomicin [1]. It exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis in a concentration-dependent manner [2]. Critically, it was structurally engineered through the addition of a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6' to evade inactivation by clinically relevant aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance that limits the utility of older aminoglycosides like gentamicin and amikacin [3]. Approved by the U.S. Food and Drug Administration (FDA) in June 2018, plazomicin is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, in adults with limited or no alternative treatment options [4].

Why Plazomicin Cannot Be Substituted by Legacy Aminoglycosides in Resistant Infections


Generic substitution among aminoglycosides is scientifically invalid when treating infections caused by multi-drug resistant (MDR) Gram-negative bacteria. The primary reason is that the overwhelming majority of clinical resistance to older aminoglycosides (e.g., gentamicin, tobramycin, amikacin) is mediated by aminoglycoside-modifying enzymes (AMEs) [1]. Plazomicin was explicitly designed with structural modifications that render it a poor substrate for a broad spectrum of AMEs, including acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), which commonly inactivate legacy agents [2]. Consequently, bacterial isolates expressing these AMEs can exhibit high-level resistance to other aminoglycosides while remaining fully susceptible to plazomicin. This structural distinction translates into quantifiable differences in both in vitro potency and in vivo outcomes, as detailed in the evidence below. Therefore, relying on susceptibility results for other class members to predict plazomicin activity is unreliable and could lead to therapeutic failure in critically ill patients with limited options.

Quantitative Evidence for Plazomicin's Differentiation from Comparators


Superior In Vitro Potency Against Carbapenem-Resistant Enterobacteriaceae (CRE) Compared to Other Aminoglycosides and Carbapenems

In a study of 110 carbapenemase-producing Enterobacteriaceae (CRE) isolates, 107 of which produced KPC carbapenemases, plazomicin demonstrated the lowest MIC50/MIC90 values of all drugs tested, including other aminoglycosides and carbapenems [1]. The MIC90 for plazomicin was 1 mg/L, compared to 32 mg/L for amikacin, 64 mg/L for tobramycin, and ≥16 mg/L for meropenem [1]. This indicates plazomicin is 16- to 64-fold more potent in vitro against these highly resistant pathogens.

Carbapenem-Resistant Enterobacteriaceae Minimum Inhibitory Concentration KPC-producing Klebsiella pneumoniae

Higher Clinical Cure Rate in Complicated UTI at Test-of-Cure Compared to Meropenem

In the pivotal Phase 3 EPIC trial (N=609), plazomicin was compared to meropenem for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis [1]. While non-inferior at the Day 5 primary endpoint (composite cure: 88.0% vs. 91.4%, difference -3.4%), plazomicin demonstrated statistical superiority at the test-of-cure (TOC) visit (Day 15-19), achieving a composite cure rate of 81.7% compared to 70.1% for meropenem, a difference of +11.6 percentage points (95% CI: 2.7 to 20.3) [1]. This superior outcome at TOC was driven by higher rates of sustained microbiological eradication [2].

Complicated Urinary Tract Infection Clinical Trial Sustained Eradication

Reduced 28-Day All-Cause Mortality in Bloodstream Infections Caused by CRE Compared to Colistin-Based Therapy

In the Phase 3 CARE study, which evaluated patients with bloodstream infections (BSI) caused by carbapenem-resistant Enterobacteriaceae (CRE), plazomicin-based therapy was compared to colistin-based therapy [1]. The 28-day all-cause mortality rate was 22.2% (6/27) in the plazomicin arm compared to 40.0% (6/15) in the colistin arm, representing a relative risk reduction of 44.5% [2]. Furthermore, the composite endpoint of 28-day all-cause mortality or significant disease-related complications occurred in 23.5% (4/17) of patients receiving plazomicin versus 50% (10/20) in the colistin group, a difference of -39 percentage points (95% CI, -69 to -4) [3].

Bloodstream Infection Carbapenem-Resistant Enterobacteriaceae All-Cause Mortality

Higher Susceptibility Rates in Carbapenem-Resistant Klebsiella pneumoniae Compared to Gentamicin and Amikacin

A comparative study of clinical isolates of Klebsiella pneumoniae and Escherichia coli found that among carbapenem-resistant isolates, the susceptibility rate to plazomicin (71.7%) was significantly higher than that to gentamicin (45%) and amikacin (56.7% by CLSI criteria) [1]. This represents a 26.7 percentage-point increase in the proportion of susceptible isolates compared to gentamicin, highlighting plazomicin's broader coverage against this critical resistance phenotype [1].

Antimicrobial Susceptibility Carbapenem-Resistant Klebsiella pneumoniae Surveillance

Consistent Potency Against AME-Producing Enterobacteriaceae Unaffected by Cross-Resistance

In a large Canadian surveillance study (CANWARD 2011-2012) of 5,015 clinical isolates, plazomicin demonstrated an MIC90 of ≤1 μg/ml against all Enterobacteriaceae species except Proteus mirabilis [1]. Importantly, the MIC90 of plazomicin against aminoglycoside-nonsusceptible Escherichia coli was identical to that for aminoglycoside-susceptible isolates (MIC50/90 = 0.5/1 μg/ml) [1]. In contrast, for the same collection, the MIC90 of plazomicin against E. coli was reported to be 4-fold lower than that of tobramycin and amikacin, and 16-fold lower than that of gentamicin [2]. This demonstrates that plazomicin's activity is not compromised by the AME-mediated resistance mechanisms that cripple legacy aminoglycosides.

Aminoglycoside-Modifying Enzymes Cross-Resistance Surveillance

Validated Application Scenarios for Plazomicin Based on Quantitative Evidence


Treatment of Complicated Urinary Tract Infections (cUTI) with High Risk of Relapse

Plazomicin is indicated for the treatment of cUTI, including pyelonephritis, in adults with limited or no alternative options. The EPIC trial data, showing an 11.6 percentage-point superiority in composite cure at the test-of-cure visit compared to meropenem, specifically supports its use when sustained eradication and prevention of relapse are clinical priorities [1]. This scenario is particularly relevant in healthcare systems with high rates of recurrent or healthcare-associated UTIs caused by ESBL-producing or carbapenem-resistant Enterobacteriaceae, where initial cure rates with broad-spectrum β-lactams may be suboptimal [1].

Targeted Therapy for Bloodstream Infections (BSI) Caused by Carbapenem-Resistant Enterobacteriaceae (CRE)

Based on the CARE study, plazomicin should be prioritized for the treatment of CRE bloodstream infections where colistin is the only alternative [2]. The 17.8-percentage-point absolute reduction in 28-day all-cause mortality (22.2% vs. 40.0%) and the 39-percentage-point reduction in the composite endpoint of mortality or serious complications compared to colistin provide a compelling, outcome-driven rationale for its selection in this life-threatening scenario, despite the limitations of a small trial [2].

In Vitro Susceptibility Testing for Multi-Drug Resistant (MDR) Gram-Negative Surveillance and Clinical Isolates

Procurement of plazomicin for in vitro testing is justified for clinical microbiology laboratories and surveillance programs (e.g., CANWARD) [3]. Given its significantly lower MIC90 values (≤1 mg/L) against most Enterobacteriaceae, including those non-susceptible to other aminoglycosides and producing carbapenemases, its inclusion in antimicrobial susceptibility testing (AST) panels is essential for accurately identifying effective treatment options for MDR pathogens [3]. The high susceptibility rate (71.7%) among carbapenem-resistant K. pneumoniae, compared to ~45% for gentamicin, means that testing plazomicin can identify a viable therapy in over a quarter of cases where older aminoglycosides would be reported as resistant [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plazomicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.